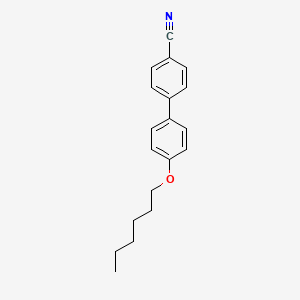

4'-(Hexyloxy)-4-biphenylcarbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

4-(4-hexoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-2-3-4-5-14-21-19-12-10-18(11-13-19)17-8-6-16(15-20)7-9-17/h6-13H,2-5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYXUPYNSOFWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068307 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41424-11-7 | |

| Record name | 4′-(Hexyloxy)[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41424-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-(hexyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041424117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(hexyloxy)[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 4'-(Hexyloxy)-4-biphenylcarbonitrile

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of 4'-(Hexyloxy)-4-biphenylcarbonitrile. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the characterization and application of this liquid crystal compound.

Chemical Identity and Physical Properties

This compound, a member of the 4'-alkoxy-4-cyanobiphenyl homologous series, is a well-studied thermotropic liquid crystal. Its elongated molecular structure, consisting of a rigid biphenyl core with a flexible hexyloxy tail and a polar cyano group, is responsible for its mesogenic behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | 4-Cyano-4'-hexyloxybiphenyl, 6OCB | [2] |

| CAS Number | 41424-11-7 | [1][2] |

| Molecular Formula | C19H21NO | [2] |

| Molecular Weight | 279.38 g/mol | [1][2] |

| Appearance | White crystalline solid | - |

| Melting Point | 56-58 °C | [1] |

| Boiling Point | 430.5 ± 38.0 °C (Predicted) | - |

| Solubility | Slightly soluble in water. Likely soluble in organic solvents such as ethanol, methanol, acetone, and chloroform based on the "like dissolves like" principle.[3] | - |

| Liquid Crystal Phase | Nematic | [1][2] |

| Crystalline to Nematic Transition Temperature | 56 °C | [1] |

| Nematic to Isotropic Transition Temperature (Clearing Point) | 76 °C | [1] |

Safety and Handling

Table 2: Hazard and Precautionary Information

| Category | Information | Source(s) |

| Hazard Classification | May be harmful if swallowed or in contact with skin. Harmful to aquatic life. | |

| Precautionary Statements | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. Wear protective gloves/protective clothing. | |

| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat should be worn. | [1] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | - |

Experimental Protocols

The characterization of the liquid crystalline properties of this compound is primarily conducted using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Objective: To determine the temperatures and enthalpy changes of the phase transitions (crystalline to nematic and nematic to isotropic) of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample during heating.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and heat flow using a certified standard, such as indium.

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with a constant flow of inert gas (e.g., nitrogen at 20-50 mL/min) to provide a stable and inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (e.g., 100 °C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample at the same controlled rate back to the starting temperature.

-

Perform a second heating and cooling cycle to observe the phase transitions under controlled conditions.

-

-

Data Analysis:

-

The temperatures of the phase transitions are determined from the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram.

-

The enthalpy of each transition (ΔH) is calculated by integrating the area under the corresponding peak.

-

Objective: To visually identify the liquid crystal mesophases of this compound and to confirm the transition temperatures observed by DSC.

Methodology:

-

Sample Preparation:

-

Place a small amount (a few milligrams) of the sample onto a clean glass microscope slide.

-

Heat the slide on a hot stage to melt the sample into an isotropic liquid.

-

Carefully place a clean coverslip over the molten sample to create a thin, uniform film.

-

-

Microscope Setup:

-

Use a polarizing microscope equipped with a hot stage and a temperature controller.

-

Cross the polarizer and analyzer to obtain a dark field of view in the absence of a birefringent sample.

-

-

Observation:

-

Heat the sample to its isotropic phase (above 76 °C), where the field of view should be dark.

-

Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).

-

Observe the sample through the eyepieces as it cools. The appearance of birefringent textures (e.g., Schlieren or threaded textures) indicates the transition from the isotropic liquid to the nematic phase. Record the temperature at which these textures first appear.

-

Continue to cool the sample and observe the transition from the nematic phase to the crystalline solid. This is typically marked by the growth of solid crystals from the liquid crystalline phase. Record the temperature at which crystallization begins.

-

The sample can then be heated to observe the reverse transitions.

-

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of this compound.

References

4'-(Hexyloxy)-4-biphenylcarbonitrile chemical structure and formula

An In-Depth Technical Guide to 4'-(Hexyloxy)-4-biphenylcarbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a significant liquid crystal monomer. We will delve into its core chemical identity, physicochemical properties, a detailed synthesis protocol, its principal applications in electro-optic devices, and essential safety and handling procedures. This document is intended for researchers, materials scientists, and professionals in drug development and electronic materials, offering field-proven insights and methodologies grounded in authoritative sources.

Core Chemical Identity and Structure

This compound is a calamitic (rod-shaped) liquid crystal belonging to the cyanobiphenyl family. Its defining characteristic is the presence of a rigid biphenyl core, a flexible hexyloxy alkyl chain at one end, and a strongly polar cyano (nitrile) group at the other. This molecular architecture is fundamental to its liquid crystalline behavior.

The elongated, rigid core provides the necessary anisotropy for the molecules to align directionally, while the flexible tail influences the material's melting point and mesophase stability. The terminal cyano group imparts a large dipole moment, which is crucial for its response to external electric fields—the core principle behind its use in display technologies.

Chemical Structure

The molecular structure consists of a biphenyl nucleus where one 4-position is substituted with a cyano group and the 4'-position is substituted with a hexyloxy group.

Figure 1: Chemical Structure of this compound.

Chemical and Physical Properties

A summary of the key identifiers and physical properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | 4-(4-hexoxyphenyl)benzonitrile | [1] |

| Synonyms | 6CB, 4-Cyano-4'-hexyloxybiphenyl, K18 | [1] |

| CAS Number | 41424-11-7 | [1][2] |

| Molecular Formula | C₁₉H₂₁NO | [1][3] |

| Molecular Weight | 279.38 g/mol | [2][3] |

| Form | Liquid Crystal (Nematic) | |

| Melting Point | 56-58 °C | |

| Transition Temp. | Crystalline to Nematic: 56 °C | |

| Clearing Point | Nematic to Isotropic: 76 °C | |

| Flash Point | 109 °C (228.2 °F) | [2] |

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient laboratory-scale synthesis of this compound is achieved via a Williamson ether synthesis. This method involves the nucleophilic substitution of a haloalkane by a phenoxide ion.

Causality of Experimental Choices:

-

Starting Material: 4'-Hydroxy-4-biphenylcarbonitrile is selected as the precursor because its biphenylcarbonitrile core is the required rigid backbone of the final molecule. Its phenolic hydroxyl group provides the site for etherification.

-

Reagent: 1-Bromohexane serves as the source for the hexyloxy chain. Bromoalkanes are preferred over chloroalkanes due to the better leaving group ability of the bromide ion, facilitating the Sₙ2 reaction.

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the weakly acidic phenolic proton to form the reactive potassium phenoxide salt in situ. It is preferred over stronger bases like hydroxides to minimize side reactions.

-

Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It effectively solvates the potassium cation, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the reaction rate.

Synthesis Workflow Diagram

Figure 2: Workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is adapted from established chemical synthesis procedures.[4]

-

Vessel Preparation: Equip a 1000 mL three-necked flask with a magnetic stirrer, reflux condenser, and a thermometer. Ensure all glassware is dry.

-

Charging Reactants: To the flask, add 4'-hydroxybiphenyl-4-carbonitrile (20.0 g, 0.1 mol), potassium carbonate (28.0 g, 0.2 mol), and 600 mL of N,N-dimethylformamide (DMF).[4]

-

Initiate Stirring: Begin magnetic stirring to ensure the solids are well-suspended.

-

Addition of Alkyl Halide: Slowly add 1-bromohexane (20.0 g, 0.12 mol) to the mixture dropwise over 10-15 minutes.

-

Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature with continuous stirring for 48 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Reaction Quench & Precipitation: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture into 1000 mL of ice water with gentle stirring. A solid precipitate will form.

-

Product Isolation: Allow the suspension to stand overnight to ensure complete precipitation of the product.[4]

-

Filtration: Collect the crude product by vacuum filtration, washing the solid with deionized water to remove residual DMF and inorganic salts.

-

Purification: Purify the crude solid by recrystallization from hot ethanol to yield the final product as a white crystalline solid.

-

Characterization: Dry the purified product under vacuum. Confirm its identity and purity by measuring its melting point (expected: 56-58 °C) and acquiring NMR and IR spectra.

Core Application: Nematic Liquid Crystal Displays (LCDs)

The primary application of this compound is as a component in nematic liquid crystal mixtures for electro-optic devices, most notably LCDs. Its utility stems from the ability to manipulate light by controlling the collective orientation of the molecules with an electric field.

In the absence of an electric field (OFF state), the rod-like liquid crystal molecules are aligned in a specific configuration (e.g., a 90° twist) dictated by the treated surfaces of the display cell. This twisted structure guides polarized light, allowing it to pass through a second polarizer. When an electric field is applied (ON state), the large dipole moment of the cyano group forces the molecules to align with the field. This unwinds the twist, blocking the passage of polarized light and creating a dark state.

Figure 3: Principle of a twisted nematic liquid crystal display.

Furthermore, this compound is often used in eutectic mixtures with other cyanobiphenyls (e.g., 4'-Octyloxy-4-biphenylcarbonitrile, 8OCB) to optimize the properties of the final liquid crystal fluid.[5] Mixing allows for the depression of the melting point and the broadening of the nematic temperature range, which is critical for creating displays that can operate effectively across a wide range of ambient temperatures.[5]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are synthesized from authoritative safety data sheets (SDS).

-

Hazard Classification: The substance is classified as potentially harmful to aquatic life with long-lasting effects (H413).[2] Therefore, release to the environment must be avoided.[2]

-

Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including:

-

Handling:

-

Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.

-

The recommended storage class is for combustible solids.[2]

-

-

First Aid Measures:

-

Skin Contact: Wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: If swallowed, rinse mouth and call a physician if you feel unwell.

-

Inhalation: Move person into fresh air.

-

References

- 1. (1,1'-Biphenyl)-4-carbonitrile, 4'-(hexyloxy)- | C19H21NO | CID 162465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 41424-11-7 [chemicalbook.com]

- 5. theaspd.com [theaspd.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4'-(Hexyloxy)-4-biphenylcarbonitrile

CAS Number: 41424-11-7

This technical guide provides a comprehensive overview of 4'-(Hexyloxy)-4-biphenylcarbonitrile, a nematic liquid crystal. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and potential applications in advanced sensing technologies relevant to the pharmaceutical and biotechnology sectors.

Physicochemical and Thermal Properties

This compound is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase at temperatures between its crystalline and isotropic liquid states.[1] Its elongated molecular structure, consisting of a rigid biphenyl core and a flexible hexyloxy chain, gives rise to its anisotropic properties. The terminal cyano group contributes to a large dipole moment, influencing its dielectric properties.

A summary of its key physical and thermal properties is presented in the tables below. It is important to note that while some data is specific to this compound, other values are derived from closely related homologous compounds, such as the octyloxy or hexyl analogues, and are provided for comparative purposes.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| CAS Number | 41424-11-7 | [1] |

| Molecular Formula | C₁₉H₂₁NO | [1] |

| Molecular Weight | 279.38 g/mol | [1] |

| Appearance | Liquid crystal (nematic) | [1] |

| Purity | 96% | [1] |

Table 2: Thermal Properties

| Property | Value | Source |

| Melting Point (Crystalline to Nematic) | 56-58 °C | |

| Clearing Point (Nematic to Isotropic) | 76 °C | |

| Flash Point | 109 °C (228.2 °F) |

Table 3: Optical and Dielectric Properties (of related compounds)

| Property | Value | Compound | Source |

| Refractive Index (nₑ) | 1.673 (at 27 °C) | 4'-Octyl-4-biphenylcarbonitrile | |

| Refractive Index (nₒ) | 1.516 (at 27 °C) | 4'-Octyl-4-biphenylcarbonitrile | |

| Dielectric Anisotropy (Δε) | 6.15 (at 39.4 °C) | 4'-Octyl-4-biphenylcarbonitrile | |

| Dielectric Constant (ε∥) | 12.8 (at 39.4 °C) | 4'-Octyl-4-biphenylcarbonitrile | |

| Dielectric Constant (ε⊥) | 6.65 (at 39.4 °C) | 4'-Octyl-4-biphenylcarbonitrile |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenoxide of 4'-hydroxy-4-biphenylcarbonitrile reacts with a 1-halo-hexane (e.g., 1-bromohexane) to form the desired ether.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4'-Hydroxy-4-biphenylcarbonitrile

-

1-Bromohexane

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-hydroxy-4-biphenylcarbonitrile (1.0 eq) in acetone or DMF.

-

Deprotonation: Add anhydrous potassium carbonate (1.5 eq) to the solution. If using sodium hydride, it should be added carefully in small portions to a solution of the phenol in anhydrous DMF under an inert atmosphere.

-

Alkylation: Add 1-bromohexane (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Synthesis and Purification Workflow

Application in Biosensing for Drug Development

Liquid crystals, including this compound, are highly sensitive to molecular interactions at their interfaces. This property makes them excellent candidates for the development of label-free biosensors. For drug development professionals, liquid crystal-based biosensors offer a promising platform for high-throughput screening of enzyme inhibitors and for studying drug-protein interactions.

The principle of detection relies on the disruption of the ordered liquid crystal molecules at an interface upon a biological event, leading to a change in the optical appearance of the liquid crystal film when viewed under polarized light.

Experimental Protocol: Liquid Crystal-Based Enzyme Biosensor

This protocol outlines the fabrication of a simple liquid crystal biosensor for the detection of enzyme activity, which can be adapted for screening enzyme inhibitors.

Materials:

-

Glass microscope slides

-

Octadecyltrichlorosilane (OTS) for surface modification

-

This compound

-

Enzyme solution (e.g., phospholipase A₂)

-

Substrate for the enzyme (e.g., phospholipids)

-

Phosphate-buffered saline (PBS)

-

Polarizing optical microscope

Procedure:

-

Substrate Preparation: Clean glass slides thoroughly and treat them with a solution of OTS to create a hydrophobic, homeotropic alignment layer for the liquid crystal.

-

Liquid Crystal Cell Assembly: Assemble a cell using two OTS-treated glass slides, separated by a spacer of a defined thickness.

-

Liquid Crystal Filling: Fill the cell with this compound in its isotropic phase by capillary action. Upon cooling to the nematic phase, the liquid crystal will align perpendicularly to the glass surface, appearing dark under crossed polarizers.

-

Aqueous Interface Creation: Create a droplet of an aqueous solution containing the enzyme substrate (e.g., phospholipids) on the surface of the liquid crystal.

-

Enzyme Introduction: Introduce the enzyme solution into the aqueous droplet.

-

Detection: Observe the liquid crystal cell under a polarizing optical microscope. Enzymatic activity at the liquid crystal-aqueous interface will disrupt the homeotropic alignment, causing a change in the optical texture from dark to bright.

Liquid Crystal Biosensor Mechanism for Enzyme Detection

References

An In-depth Technical Guide to the Mesomorphic Behavior of 4-Cyano-4'-hexyloxybiphenyl (6OCB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the liquid crystal phases of 4-cyano-4'-hexyloxybiphenyl (6OCB), a well-studied calamitic (rod-shaped) liquid crystal. This document details its phase transitions, presents key quantitative data, and outlines the experimental protocols used for its characterization, making it a valuable resource for professionals in materials science and drug development.

Introduction to 6OCB and its Liquid Crystal Phases

4-Cyano-4'-hexyloxybiphenyl, commonly known as 6OCB, is a thermotropic liquid crystal, meaning its liquid crystalline phases are induced by changes in temperature.[1] Its molecular structure consists of a rigid biphenyl core, a flexible hexyloxy tail, and a polar cyano group. This combination of a rigid core and a flexible chain is characteristic of many liquid crystalline materials. The molecular formula of 6OCB is C19H21NO.[2]

6OCB exhibits a simple and well-defined phase sequence as a function of temperature. Upon heating from the solid state, it transitions into a nematic liquid crystal phase before becoming an isotropic liquid at a higher temperature.[2] Conversely, upon cooling from the isotropic liquid, it passes through the nematic phase before crystallizing.[2]

The primary liquid crystal phase exhibited by 6OCB is the nematic (N) phase . In this phase, the elongated molecules have a long-range orientational order, meaning they tend to align along a common direction, known as the director. However, they lack long-range positional order, allowing them to flow like a liquid.[3] The other phases observed are the crystalline solid (Cr) and the isotropic liquid (Iso).[2]

Quantitative Data: Phase Transition Temperatures

The phase transition temperatures of 6OCB have been determined using various techniques, primarily Differential Scanning Calorimetry (DSC). These transitions are characterized by endothermic peaks upon heating and exothermic peaks upon cooling.[2] The following table summarizes the reported transition temperatures.

| Transition | Temperature on Heating (°C) | Temperature on Cooling (°C) |

| Crystal to Nematic (Cr-N) | 56 - 58[4] | - |

| Nematic to Isotropic (N-I) | 75.8[5] | - |

| Isotropic to Nematic (I-N) | - | 76.0[5] |

| Nematic to Crystal (N-Cr) | - | 57.69[5] |

Note: The melting point from the crystalline solid to the nematic phase can be found in the range of 56-58°C.[4] DSC studies have shown a crystalline to nematic transition at 57.64°C and a nematic to isotropic transition at 75.8°C upon heating.[2][5] Upon cooling, the isotropic to nematic transition occurs at 76.0°C, and the nematic to crystalline transition at 57.69°C.[5]

Experimental Protocols for Phase Characterization

The identification and characterization of liquid crystal phases are typically accomplished using a combination of complementary techniques.[1] The most common methods for studying 6OCB and similar liquid crystals are Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[1]

Polarized Optical Microscopy (POM)

Principle: POM is a fundamental technique for identifying liquid crystal phases based on their optical anisotropy.[1][6] When a thin sample of a liquid crystal is placed between two crossed polarizers, the anisotropic nature of the liquid crystal phase allows it to rotate the plane of polarized light, resulting in the appearance of bright and often colorful textures.[6] The isotropic liquid phase, being optically isotropic, appears dark.[6] Different liquid crystal phases exhibit characteristic textures, which can be used for their identification.

Methodology:

-

A small sample of 6OCB is placed on a clean microscope slide and covered with a coverslip.

-

The slide is placed on a hot stage, which allows for precise temperature control.

-

The sample is observed through a polarizing microscope with crossed polarizers.

-

The sample is heated from room temperature through its transitions into the isotropic phase and then cooled back to the crystalline phase.

-

The characteristic textures observed upon heating and cooling are recorded and analyzed to identify the nematic phase and the transition temperatures. The nematic phase of 6OCB typically exhibits a Schlieren texture.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[2] Phase transitions in liquid crystals are accompanied by a change in enthalpy, which is detected by the DSC instrument as a peak in the heat flow curve.[6] Endothermic peaks correspond to transitions that absorb heat (e.g., melting), while exothermic peaks correspond to transitions that release heat (e.g., crystallization).[2]

Methodology:

-

A small, accurately weighed sample of 6OCB (typically a few milligrams) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The sample is subjected to a controlled temperature program, for example, heating from -40°C to 100°C and then cooling back to -40°C at a constant rate (e.g., 20°C/min).[2]

-

The heat flow to the sample is measured relative to the reference.

-

The resulting thermogram (a plot of heat flow versus temperature) shows peaks corresponding to the phase transitions. The peak temperatures and the area under the peaks (enthalpy change) provide quantitative information about the transitions.

X-ray Diffraction (XRD)

Principle: XRD is a powerful technique for determining the molecular arrangement and structural properties of different phases. X-rays are diffracted by the ordered arrangement of molecules, and the resulting diffraction pattern provides information about the positional and orientational order.

Methodology:

-

A sample of 6OCB is placed in a temperature-controlled sample holder.

-

A monochromatic X-ray beam is directed at the sample.

-

The scattered X-rays are detected at various angles.

-

In the nematic phase, a diffuse scattering pattern is observed, which is indicative of the short-range positional order and long-range orientational order.

-

In the crystalline phase, sharp Bragg peaks are observed, corresponding to the three-dimensional lattice structure.

-

The analysis of the diffraction patterns allows for the determination of parameters such as the average distance between molecules.

Visualizing Phase Transitions and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of phase transitions in 6OCB and a typical experimental workflow for its characterization.

Caption: Phase transition sequence of 6OCB upon heating and cooling.

References

An In-depth Technical Guide to the Core Characteristics of the 4-Cyanobiphenyl Homologous Series

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics of the 4-cyanobiphenyl (nCB) homologous series, a cornerstone in the development of liquid crystal technologies and a subject of ongoing scientific interest. This document details their synthesis, physical and liquid crystalline properties, and the experimental methodologies used for their characterization.

Introduction

The 4-cyanobiphenyl homologous series, with the general structure CnH2n+1-Ph-Ph-CN (where Ph is a phenyl ring and 'n' is the number of carbon atoms in the alkyl chain), represents a fundamentally important class of thermotropic liquid crystals.[1] First synthesized by George William Gray and his team, these compounds exhibit a rich variety of mesophases, primarily nematic and smectic, at temperatures conveniently close to ambient conditions.[2] Their defining molecular feature is a rigid biphenyl core coupled with a flexible alkyl chain and a highly polar cyano (-CN) group.[3][4] This unique architecture, particularly the strong dipole moment of the cyano group, is responsible for their positive dielectric anisotropy, a critical property for their widespread application in liquid crystal displays (LCDs).[4][5] The systematic variation of the alkyl chain length (n) allows for the fine-tuning of their physical properties, such as transition temperatures and mesophase stability, making them ideal model systems for studying structure-property relationships in liquid crystals.[6][7]

Synthesis of 4-n-alkyl-4'-cyanobiphenyls

The synthesis of the nCB homologous series can be achieved through various routes, with the goal of attaching an alkyl chain and a cyano group at the 4 and 4' positions of a biphenyl core, respectively.

A common synthetic strategy involves a multi-step process:

-

Friedel-Crafts Acylation: The biphenyl core is first acylated with an appropriate acyl chloride (RCOCl, where R is an alkyl group) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce the keto group.

-

Clemmensen or Wolff-Kishner Reduction: The resulting ketone is then reduced to yield the corresponding 4-alkylbiphenyl.

-

Halogenation: A halogen, typically bromine, is introduced at the 4' position of the 4-alkylbiphenyl.

-

Cyanation: The final step involves the replacement of the halogen with a cyano group, often using copper(I) cyanide (CuCN).[2]

An alternative "one-pot" technique has also been developed for the parallel synthesis of multiple homologues, which can be particularly efficient for screening and identifying materials with desired properties.[8][9]

Physicochemical and Liquid Crystalline Properties

The length of the alkyl chain in the 4-cyanobiphenyl homologous series has a profound and predictable effect on their physical and liquid crystalline properties. As the chain length increases, the intermolecular forces and the overall shape anisotropy of the molecules are altered, leading to systematic changes in their phase behavior.

Phase Transitions and Thermodynamic Data

The transition temperatures and enthalpies of the nCB series exhibit a characteristic odd-even effect, where the clearing points (nematic to isotropic transition) for compounds with an even number of carbons in the alkyl chain are generally higher than those for their odd-numbered neighbors. This is attributed to the difference in the orientation of the terminal methyl group of the alkyl chain, which affects the overall molecular packing and anisotropy. For longer chain lengths (typically n ≥ 8), smectic phases become more prominent.[3][10]

| Homologue (nCB) | n | T_C-N/S_A (°C) | ΔH_C-N/S_A (kJ/mol) | T_S_A-N (°C) | ΔH_S_A-N (kJ/mol) | T_N-I (°C) | ΔH_N-I (kJ/mol) |

| 3CB | 3 | - | - | - | - | - | - |

| 4CB | 4 | - | - | - | - | 47.0 | - |

| 5CB | 5 | 22.5 | 19.7 | - | - | 35.0 | 0.6 |

| 6CB | 6 | 14.5 | - | - | - | 29.0 | 0.7 |

| 7CB | 7 | 30.0 | - | - | - | 42.8 | 0.8 |

| 8CB | 8 | 21.5 | 24.3 | 33.5 | 2.8 | 40.5 | 0.4 |

| 9CB | 9 | 40.5 | - | 48.0 | - | 49.5 | - |

Note: Data compiled from various sources.[3][10][11][12][13] Values can vary slightly depending on the experimental conditions and purity of the samples. T_C-N/S_A refers to the transition from the crystalline to the nematic or smectic A phase. T_S_A-N is the smectic A to nematic transition, and T_N-I is the nematic to isotropic transition.

Dielectric and Optical Properties

The strong dipole moment of the cyano group results in a large positive dielectric anisotropy (Δε) for the nCB series, which is a key requirement for the operation of twisted nematic LCDs.[2][5][14] The refractive indices and birefringence (Δn) are also important optical parameters.

| Homologue (nCB) | n | Δε (at T near T_N-I) | n_o (at 589 nm) | n_e (at 589 nm) | Δn (at 589 nm) |

| 5CB | 5 | ~11.5 | ~1.53 | ~1.72 | ~0.19 |

| 6CB | 6 | ~10.5 | - | - | - |

| 7CB | 7 | ~10.0 | - | - | - |

| 8CB | 8 | ~9.0 | - | - | - |

Note: Representative values are shown.[4][5][15][16] These properties are temperature-dependent.

Experimental Protocols

The characterization of the 4-cyanobiphenyl homologous series involves a suite of analytical techniques to determine their phase behavior, thermodynamic properties, and structural organization.[17][18][19]

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) of the nCB compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The furnace is heated and cooled at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions.

-

The heat flow to the sample relative to the reference is recorded as a function of temperature.

-

Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is taken as the transition temperature, and the integrated peak area provides the enthalpy of the transition.[11][12]

Polarized Optical Microscopy (POM)

Objective: To visually identify the liquid crystal phases and observe their characteristic textures.[20][21][22]

Methodology:

-

A small amount of the nCB sample is placed on a clean glass microscope slide and covered with a coverslip.

-

The slide is placed on a hot stage, which allows for precise temperature control.

-

The sample is observed through a polarizing microscope with crossed polarizers.

-

Isotropic liquids appear dark (extinguished) under crossed polarizers, while liquid crystalline phases are birefringent and exhibit characteristic textures of light and dark regions.

-

The sample is slowly heated and cooled, and the temperatures at which textural changes occur are noted. These correspond to the phase transition temperatures. Different mesophases (e.g., nematic, smectic A) have distinct and identifiable textures.[23][24]

X-ray Diffraction (XRD)

Objective: To determine the molecular arrangement and structural parameters within the different mesophases.[25]

Methodology:

-

The nCB sample is loaded into a thin-walled capillary tube or placed on a temperature-controlled sample stage.

-

A monochromatic X-ray beam is directed at the sample.

-

The scattered X-rays are detected at various angles.

-

In the nematic phase, a diffuse halo at wide angles indicates short-range positional order, while a more ordered pattern at small angles can reveal information about the average intermolecular distance.

-

In the smectic A phase, a sharp Bragg peak at a small angle corresponds to the layer spacing, providing direct evidence of the one-dimensional positional order. The layer spacing can be compared to the calculated molecular length to infer details about the molecular arrangement within the layers.[3][26]

Structure-Property Relationships and Experimental Workflow

The relationship between the molecular structure of the nCB homologues and their macroscopic properties can be systematically investigated. The following diagrams illustrate these relationships and a typical experimental workflow for characterization.

Caption: Relationship between alkyl chain length and key properties.

Caption: Typical workflow for liquid crystal characterization.

Conclusion

The 4-cyanobiphenyl homologous series remains a fundamentally important class of materials in the field of liquid crystals. Their well-defined structure-property relationships, accessible phase transitions, and significant dielectric anisotropy have not only paved the way for modern display technologies but also provide an invaluable platform for fundamental research into the nature of soft condensed matter. The experimental techniques outlined in this guide are essential tools for the continued exploration and application of these and other novel liquid crystalline materials.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. azom.com [azom.com]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. refractiveindex.info [refractiveindex.info]

- 16. refractiveindex.info [refractiveindex.info]

- 17. ipme.ru [ipme.ru]

- 18. iosrjournals.org [iosrjournals.org]

- 19. mdpi.com [mdpi.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [2307.11944] LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals [arxiv.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. tandfonline.com [tandfonline.com]

Phase Transition Behavior of 4'-(Hexyloxy)-4-biphenylcarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phase transition behavior of 4'-(Hexyloxy)-4-biphenylcarbonitrile (commonly known as 6OCB), a liquid crystal compound of significant interest in materials science and pharmaceutical research. This document outlines the thermodynamic properties, experimental protocols for characterization, and visual representations of its phase transitions and the general workflow for such studies.

Core Data Presentation

The thermal properties of this compound are characterized by distinct phase transitions, primarily from the crystalline solid state to a nematic liquid crystal phase and subsequently to an isotropic liquid. These transitions are reversible, though hysteresis may be observed depending on the heating and cooling rates.

Quantitative Phase Transition Data

The following table summarizes the key thermodynamic parameters associated with the phase transitions of 6OCB upon heating. The data has been compiled from differential scanning calorimetry (DSC) studies.[1]

| Transition | Temperature (°C) | Temperature (K) | Enthalpy (ΔH) (J/g) | Entropy (ΔS) (J/g·K) |

| Crystalline to Nematic (K → N) | 56 - 58 | 329.15 - 331.15 | 159.77[1] | 0.485 |

| Nematic to Isotropic (N → I) | 76 | 349.15 | 29.33[1] | 0.084 |

Note: The entropy (ΔS) is calculated using the formula ΔS = ΔH / T, where T is the transition temperature in Kelvin. For the K → N transition, the midpoint temperature of 57 °C (330.15 K) was used for the calculation.

Upon cooling, the transition from the nematic to the crystalline phase (N → K) exhibits an enthalpy change of -91.89 J/g.[1] The difference in enthalpy between the heating and cooling cycles for the crystalline transition is indicative of the complex molecular rearrangements and potential for supercooling. The wide nematic range observed during cooling is a notable characteristic of this material.[1]

Experimental Protocols

The characterization of the phase transition behavior of this compound is primarily conducted using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To determine the transition temperatures and enthalpy changes of 6OCB.

Methodology:

-

Sample Preparation: A small amount of 6OCB (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to provide a stable and inert atmosphere.

-

Thermal Program:

-

The sample is initially cooled to a low temperature, for example, -40 °C, to ensure a consistent starting crystalline state.

-

A heating scan is performed at a constant rate, typically 10-20 °C/min, up to a temperature well above the isotropic transition, such as 100 °C.[1]

-

A cooling scan is then performed at the same rate back to the initial temperature.

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (on heating) and exothermic peaks (on cooling) corresponding to phase transitions. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is a vital technique for the direct visualization and identification of liquid crystal phases based on their unique optical textures.

Objective: To visually observe and identify the different phases and their transitions in 6OCB.

Methodology:

-

Sample Preparation: A small quantity of 6OCB is placed on a clean glass microscope slide and covered with a coverslip. The sample is then placed in a temperature-controlled hot stage.

-

Microscope Setup: The sample is observed under a polarizing microscope with crossed polarizers.

-

Thermal Program: The temperature of the hot stage is slowly ramped up from room temperature through the phase transitions. The heating rate is typically kept low (e.g., 1-5 °C/min) to allow for clear observation of texture changes. The sample is also observed upon cooling.

-

Texture Identification:

-

Crystalline Phase: Characterized by a solid, often birefringent, structure.

-

Nematic Phase: Typically exhibits a Schlieren texture with characteristic "brush-like" defects or a marbled appearance. This phase is fluid.

-

Isotropic Phase: Appears dark under crossed polarizers as it does not rotate the plane of polarized light.

-

Mandatory Visualization

Phase Transition Pathway of 6OCB

Caption: Phase transition sequence of this compound (6OCB) upon heating and cooling.

Experimental Workflow for Liquid Crystal Characterization

Caption: General experimental workflow for the characterization of liquid crystal phase transitions.

References

Unveiling the Nematic Phase of 6OCB Liquid Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nematic phase of the liquid crystal 4-cyano-4'-hexyloxybiphenyl (6OCB). This document delves into the core physical properties, experimental characterization techniques, and the underlying structure-property relationships that define this scientifically significant mesophase.

Core Properties of the 6OCB Nematic Phase

The nematic phase of 6OCB is a state of matter intermediate between a crystalline solid and an isotropic liquid. In this phase, the constituent rod-like molecules exhibit long-range orientational order, tending to align along a common axis known as the director, but lack long-range positional order.[1] This unique combination of fluidity and anisotropy gives rise to a fascinating array of physical properties crucial for various technological applications, including liquid crystal displays (LCDs).

Molecular Structure

The molecular structure of 6OCB consists of a rigid biphenyl core, a polar cyano (-CN) group at one end, and a flexible hexyloxy (-OC6H13) chain at the other.[2] This elongated, anisotropic geometry is a key determinant of its liquid crystalline behavior. The cyano group imparts a strong dipole moment, influencing the dielectric properties and sensitivity to external electric fields. The hexyloxy chain contributes to the material's fluidity and affects its transition temperatures.

Quantitative Data Summary

The following tables summarize the key quantitative data for the nematic phase of 6OCB, compiled from various experimental studies.

Table 1: Phase Transition Temperatures of 6OCB

| Transition | Temperature (°C) | Enthalpy (J/g) | Notes |

| Crystalline to Nematic (K-N) | ~57.64 | 91.89 | Heating cycle.[2] |

| Nematic to Isotropic (N-I) | ~75.8 - 76.0 | 29.33 | Heating cycle.[2] |

| Isotropic to Nematic (I-N) | - | - | Cooling cycle. |

| Nematic to Crystalline (N-K) | - | -91.89 | Cooling cycle.[2] |

Table 2: Dielectric Properties of 6OCB in the Nematic Phase

| Property | Value | Conditions |

| Dielectric Anisotropy (Δε) | Positive | - |

| Relaxation Frequency | ~10^5 Hz | Planar alignment |

Note: Specific values for dielectric permittivity (parallel and perpendicular) for pure 6OCB were not explicitly found in the provided search results. However, the positive dielectric anisotropy is a known characteristic of this material class.

Table 3: Viscosity Coefficients of 6OCB in the Nematic Phase

| Viscosity Coefficient | Value (Pa·s) | Temperature (°C) | Notes |

| Shear Viscosity (freely flowing) | ~0.02 - 0.04 | Varies within nematic range | Activation energy of 28 kJ mol⁻¹. |

Note: A comprehensive set of Miesowicz viscosity coefficients (η₁, η₂, η₃) and rotational viscosity (γ₁) specifically for pure 6OCB was not available in the search results. The provided shear viscosity is for a freely flowing state and is noted to be close to the Miesowicz coefficient η₂.

Table 4: Refractive Indices of nOCB Homologues (for reference)

| Compound | nₑ (extraordinary) | nₒ (ordinary) | Birefringence (Δn) | Temperature (°C) |

| 8OCB | ~1.65 | ~1.50 | ~0.15 | Near N-I transition |

Note: Specific refractive index values for 6OCB were not found. The data for the closely related homologue 8OCB is provided for reference to illustrate the typical magnitude and positive birefringence of this class of materials. The refractive indices are temperature-dependent.[3]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the nematic phase of 6OCB are provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes of 6OCB.

Methodology:

-

Sample Preparation: A small amount of 6OCB (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument (e.g., a TA Instruments MDSC 2920) is calibrated using standard materials.[2]

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program for 6OCB involves:

-

Heating from a low temperature (e.g., 25°C) to a temperature well into the isotropic phase (e.g., 90°C) at a constant rate (e.g., 5-10°C/min).

-

Holding at the high temperature for a short period to ensure complete melting.

-

Cooling back down to the starting temperature at the same constant rate.

-

-

Data Acquisition: The heat flow to the sample relative to the reference is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to identify endothermic peaks (on heating) and exothermic peaks (on cooling) corresponding to phase transitions. The peak onset temperature is taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition.

Polarizing Optical Microscopy (POM)

Objective: To visually identify the nematic phase and observe its characteristic textures.

Methodology:

-

Sample Preparation: A small amount of 6OCB is placed between a clean glass slide and a coverslip. The sample is heated into the isotropic phase to ensure a uniform thin film and then cooled into the nematic phase.

-

Microscope Setup: A polarizing optical microscope is used, equipped with a polarizer below the sample stage and an analyzer above it, typically in a crossed configuration (90° to each other).[4] A hot stage is used to control the sample temperature.

-

Observation: The sample is observed as the temperature is varied. In the isotropic phase, the field of view will be dark because the isotropic liquid does not alter the polarization of the light. Upon cooling into the nematic phase, the material becomes birefringent, causing the light to become elliptically polarized and thus pass through the analyzer, making the sample appear bright and revealing characteristic textures.[4]

-

Texture Identification: The nematic phase of 6OCB typically exhibits a Schlieren texture, characterized by the presence of dark brushes (extinctions) that correspond to regions where the director is aligned with either the polarizer or the analyzer.[5][6]

Dielectric Spectroscopy

Objective: To measure the dielectric permittivity and dielectric anisotropy of 6OCB in its nematic phase.

Methodology:

-

Sample Cell Preparation: The 6OCB sample is introduced into a liquid crystal cell composed of two parallel glass plates with transparent conductive coatings (e.g., ITO). The inner surfaces of the cell are treated with an alignment layer to promote a specific director orientation (e.g., planar or homeotropic). The cell thickness is precisely controlled using spacers.

-

Instrument Setup: The filled cell is placed in a temperature-controlled holder and connected to an impedance analyzer.

-

Measurement Procedure: An oscillating electric field is applied across the cell, and the capacitance and conductance are measured over a range of frequencies (typically from Hz to MHz).

-

Data Analysis: The real and imaginary parts of the dielectric permittivity are calculated from the measured capacitance and conductance.

-

To determine the dielectric anisotropy (Δε = ε|| - ε⊥), measurements are performed with the director aligned parallel (ε||) and perpendicular (ε⊥) to the applied electric field. This is achieved by using cells with appropriate surface treatments or by applying a strong aligning magnetic or electric field.

-

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships between the structure and properties of 6OCB in its nematic phase.

Caption: Experimental workflow for characterizing the nematic phase of 6OCB.

Caption: Structure-property relationships in the nematic phase of 6OCB.

References

An In-depth Technical Guide to C19H21NO: Properties, Structure, and Biological Activity of Doxepin and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C19H21NO, focusing primarily on the well-characterized tricyclic antidepressant, Doxepin. This document details its chemical and physical properties, molecular structure, synthesis, analytical methods, and pharmacological actions, including its mechanism of action and signaling pathways. Information on its geometric isomer, Cidoxepin, is also included.

Chemical and Physical Properties

The molecular formula C19H21NO corresponds to a molar mass of approximately 279.38 g/mol . The most prominent compound with this formula is Doxepin, a dibenzoxepin derivative.[1] Quantitative data for Doxepin and its hydrochloride salt are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Doxepin

| Property | Value | Reference(s) |

| Molecular Formula | C19H21NO | [2] |

| Molecular Weight | 279.38 g/mol | [2] |

| IUPAC Name | 3-(6H-benzo[c][3]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine | [4] |

| CAS Number | 1668-19-5 | [2] |

| Melting Point | 185-191 °C (as hydrochloride) | [4] |

| Boiling Point | 154-157 °C at 0.03 mmHg | [5] |

| pKa (basic) | 8.7 | [6] |

| LogP | 4.3 | [4] |

| Solubility | Freely soluble in water, methanol, and dichloromethane (as hydrochloride) | [7] |

Table 2: Pharmacokinetic Properties of Doxepin

| Parameter | Value | Reference(s) |

| Bioavailability | 13-45% (mean 29%) | [8] |

| Protein Binding | ~80% | [1] |

| Volume of Distribution | ~11,930 L | [1] |

| Elimination Half-life | 8-24 hours (mean 17 hours) | [8] |

| Primary Metabolites | Nordoxepin (desmethyldoxepin) | [9] |

| Primary Cytochrome P450 Enzymes | CYP2D6, CYP2C19 | [8] |

Molecular Structure

Doxepin is a tricyclic compound characterized by a dibenzoxepin core. It exists as a mixture of (E) and (Z) geometric isomers due to the exocyclic double bond. The commercial formulation of Doxepin is typically an 85:15 mixture of the (E) and (Z) isomers, respectively.[9] The (Z)-isomer is also known as Cidoxepin.[10]

The chemical structure of Doxepin is presented below:

Caption: 2D structure of Doxepin.

Synthesis and Experimental Protocols

General Synthesis of Doxepin Hydrochloride

A common synthetic route to Doxepin hydrochloride involves a multi-step process starting from 6,11-dihydrodibenzo[b,e]oxepin-11-one.[11] A generalized protocol is outlined below.

Experimental Workflow for Doxepin Synthesis

Caption: A simplified workflow for the synthesis of Doxepin Hydrochloride.

Detailed Protocol:

-

Grignard Reaction: 3-(Dimethylamino)propyl chloride is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent. This reagent is then added to a solution of 6,11-dihydrodibenzo[b,e]oxepin-11-one. The reaction mixture is typically stirred at room temperature and then refluxed to ensure completion.

-

Work-up and Dehydration: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried and concentrated. The resulting tertiary alcohol is then subjected to dehydration, often by heating with a strong acid such as hydrochloric acid, to form the exocyclic double bond of Doxepin.

-

Salt Formation and Purification: The crude Doxepin free base is dissolved in a suitable solvent, and a solution of hydrochloric acid in an alcohol (e.g., isopropanol) is added to precipitate Doxepin hydrochloride. The resulting solid is collected by filtration, washed, and can be further purified by recrystallization.[11]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common analytical techniques for the quantification and identification of Doxepin and its metabolites in various matrices.

3.2.1. HPLC Method for Doxepin Analysis

A stability-indicating RP-HPLC method can be used for the analysis of Doxepin hydrochloride.[2]

Experimental Protocol for HPLC Analysis:

-

Chromatographic System: A liquid chromatograph equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol, acetonitrile, and a buffer solution (e.g., 40:30:30, v/v/v).

-

Flow Rate: 0.5 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: A standard stock solution of Doxepin hydrochloride (e.g., 100 µg/mL) is prepared in the mobile phase. Working standards (e.g., 10 µg/mL) are prepared by further dilution.

-

Injection Volume: 20 µL.

-

Analysis: The prepared standard and sample solutions are injected into the HPLC system, and the chromatograms are recorded. The retention time for Doxepin is typically around 2.92 minutes under these conditions.[2]

3.2.2. GC-MS Method for Doxepin Analysis

GC-MS is a sensitive method for the determination of Doxepin and its metabolites in biological samples.[12]

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Biological samples (e.g., plasma, urine) are first subjected to extraction. This can involve liquid-liquid extraction with a solvent mixture like hexane/dichloromethane following alkalinization.

-

Derivatization: The extracted analytes are often derivatized, for example, with trifluoroacetic anhydride (TFAA), to improve their chromatographic properties.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer. A suitable column would be a DB-17 or similar.

-

Carrier Gas: Helium.

-

Analysis: The derivatized sample is injected into the GC-MS system. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Pharmacology and Mechanism of Action

Doxepin is a tricyclic antidepressant (TCA) that exerts its therapeutic effects through multiple mechanisms.[1] Its primary mode of action is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake at the presynaptic neuron.[4] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Doxepin also has antagonistic effects on several other receptors, including:

-

Histamine H1 and H2 receptors[9]

-

Serotonin 5-HT2 receptors[13]

-

α1-adrenergic receptors[1]

-

Muscarinic cholinergic receptors[1]

The potent antihistaminic activity of Doxepin contributes to its sedative effects and its use in the treatment of insomnia and pruritus.[1]

Signaling Pathway of Doxepin

The following diagram illustrates the primary mechanism of action of Doxepin at the neuronal synapse.

Caption: Doxepin inhibits the reuptake of serotonin and norepinephrine.

Cidoxepin: The (Z)-Isomer

Cidoxepin, the (Z)-isomer of Doxepin, is a minor component of the commercial drug mixture.[10] While not marketed as a separate drug, it is also pharmacologically active. Cidoxepin is a serotonin-norepinephrine reuptake inhibitor and a potent H1 receptor antagonist.[10] Some studies suggest that Cidoxepin may have greater antidepressant activity than the (E)-isomer.[10] It has been investigated for the treatment of chronic urticaria.[10]

Conclusion

The molecular formula C19H21NO is predominantly represented by the tricyclic antidepressant Doxepin. This guide has provided a detailed overview of its chemical and physical properties, structure, synthesis, and analytical methodologies. The pharmacological profile of Doxepin is complex, involving the inhibition of neurotransmitter reuptake and antagonism at multiple receptor sites, which accounts for its diverse therapeutic applications. A thorough understanding of these properties is crucial for researchers and professionals involved in drug discovery and development.

References

- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Methods for the Analysis of Doxepin Hydrochloride Cream | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 4. What is the mechanism of Doxepin hydrochloride? [synapse.patsnap.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Synthesis method of doxepin hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. Assay of Doxepin Hydrochloride USP Monograph [sigmaaldrich.com]

- 8. Doxepin - Wikipedia [en.wikipedia.org]

- 9. ClinPGx [clinpgx.org]

- 10. Cidoxepin - Wikipedia [en.wikipedia.org]

- 11. CN102924424A - Method for synthesizing doxepin hydrochloride - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to 4'-(Hexyloxy)-4-biphenylcarbonitrile as a Nematic Liquid Crystal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nematic liquid crystal 4'-(Hexyloxy)-4-biphenylcarbonitrile, a member of the cyanobiphenyl family known for its applications in display technologies and potential as a research tool in various scientific fields. This document covers its fundamental physicochemical properties, a detailed protocol for its synthesis, and the experimental methodologies used for its characterization.

Core Properties of this compound

This compound is a thermotropic liquid crystal, meaning it exhibits a liquid crystal phase within a specific temperature range. Its elongated molecular structure, consisting of a rigid biphenyl core with a flexible hexyloxy tail and a polar cyano headgroup, is responsible for the formation of the orientationally ordered, yet positionally disordered, nematic phase.

Physicochemical and Thermal Properties

Below is a summary of the key physicochemical and thermal properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₁NO | [1] |

| Molecular Weight | 279.38 g/mol | [1] |

| CAS Number | 41424-11-7 | [1] |

| Appearance | White Crystalline Solid | |

| Melting Point (Crystal to Nematic) | 56-58 °C | [1] |

| Clearing Point (Nematic to Isotropic) | 76 °C |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of 4'-hydroxy-4-biphenylcarbonitrile with a hexyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from the synthesis of the homologous compound 4'-(Octyloxy)-4-biphenylcarbonitrile.[2]

Materials:

-

4'-hydroxy-4-biphenylcarbonitrile

-

1-Bromohexane

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Water (deionized)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4'-hydroxy-4-biphenylcarbonitrile (1 equivalent) and potassium carbonate (2 equivalents) in N,N-dimethylformamide.

-

Stir the mixture at room temperature.

-

Slowly add 1-bromohexane (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 120 °C and maintain this temperature for 48 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice water.

-

Allow the precipitate to form and settle overnight.

-

Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Nematic Phase Characterization

Optical Properties: Refractive Indices

The refractive indices of a nematic liquid crystal are anisotropic. The ordinary refractive index (nₒ) is measured for light polarized perpendicular to the director, while the extraordinary refractive index (nₑ) is for light polarized parallel to the director. The difference between these two is the birefringence (Δn = nₑ - nₒ). While specific values for this compound are not available in the cited literature, for the similar compound 4'-Octyl-4-biphenylcarbonitrile (8CB), the refractive indices have been reported as nₑ = 1.673 and nₒ = 1.516 at 27 °C.[3]

Experimental Protocol: Refractive Index Measurement

The refractive indices of a nematic liquid crystal can be measured using an Abbe refractometer with a polarizing eyepiece.

-

A thin, homeotropically or planar aligned sample of the liquid crystal is placed between the prisms of the refractometer.

-

The sample is heated to the desired temperature within its nematic range.

-

For a homeotropically aligned sample, rotation of the polarizing eyepiece allows for the separate measurement of nₑ and nₒ.

-

For a planar aligned sample, nₑ and nₒ can be determined by orienting the director parallel and perpendicular to the polarization of the incident light.

Elastic Constants

The elastic properties of a nematic liquid crystal are described by three Frank elastic constants: splay (K₁₁), twist (K₂₂), and bend (K₃₃). These constants represent the energy required to induce these respective deformations in the director field. For the related compound 4'-hexyl-4-biphenylcarbonitrile, the splay elastic constant (K₁₁) has been studied as a function of frequency.[4][5] Generally, for cyanobiphenyls, the elastic constants exhibit a temperature dependence.[6]

Experimental Protocol: Elastic Constant Measurement (Fréedericksz Transition)

The elastic constants can be determined by observing the Fréedericksz transition.

-

The liquid crystal is placed in a cell with a specific surface alignment (e.g., planar for splay, twisted for twist).

-

An external electric or magnetic field is applied perpendicular to the director.

-

The critical field strength required to induce a deformation of the director is measured.

-

The elastic constant is then calculated from the critical field, the cell thickness, and the dielectric or magnetic anisotropy of the material.

Rotational Viscosity

The rotational viscosity (γ₁) is a crucial parameter that describes the torque required to rotate the director in a viscous medium. It significantly influences the response time of liquid crystal devices. While specific data for this compound is not provided in the search results, studies on other cyanobiphenyls, such as 4-n-octyl-4'-cyanobiphenyl, have been conducted.[7]

Experimental Protocol: Rotational Viscosity Measurement

Several methods can be used to measure the rotational viscosity. One common technique is the rotating magnetic field method.

-

A sample of the nematic liquid crystal is placed in a rotating magnetic field.

-

The director of the liquid crystal will try to follow the rotating field.

-

At a critical rotation frequency, the director can no longer follow the field, and this is related to the rotational viscosity.

-

By measuring the phase lag between the director and the field, the rotational viscosity can be calculated.

Conclusion

This compound is a representative nematic liquid crystal with well-defined thermal transitions. Its synthesis via the Williamson ether synthesis is a standard and reliable method. While a complete set of its physical constants, such as refractive indices, all three elastic constants, and rotational viscosity, requires further specific experimental determination, the established methodologies and data from homologous compounds provide a strong foundation for its application and further research. This guide serves as a valuable resource for scientists and researchers working with or developing new applications for this class of liquid crystals.

References

- 1. ossila.com [ossila.com]

- 2. 4'-(Octyloxy)-4-biphenylcarbonitrile | 52364-73-5 [chemicalbook.com]

- 3. 4′-辛基-4-联苯基甲腈 liquid crystal (nematic), 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

A Comprehensive Technical Guide to 4'-(Hexyloxy)-4-biphenylcarbonitrile and Its Scientific Synonyms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 4'-(Hexyloxy)-4-biphenylcarbonitrile, a liquid crystal compound of significant interest in materials science. This document details its various synonyms used in scientific literature, presents its key quantitative properties in a structured format, and outlines detailed experimental protocols for its synthesis, purification, and characterization.

Nomenclature and Synonyms

In scientific literature, this compound is identified by a variety of names. A comprehensive list of its synonyms, including its IUPAC name and CAS number, is provided below to aid in literature searches and material identification.

Table 1: Synonyms and Identifiers for this compound

| Category | Identifier |

| IUPAC Name | 4'-(Hexyloxy)-[1,1'-biphenyl]-4-carbonitrile |

| CAS Number | 41424-11-7[1] |

| EC Number | 255-358-2 |

| Molecular Formula | C₁₉H₂₁NO |

| Common Synonyms | 4-Cyano-4'-hexyloxybiphenyl |

| 4'-Hexyloxy-4-cyanobiphenyl | |

| 4-(4-Hexyloxyphenyl)benzonitrile | |

| p-(n-Hexyloxy)-p'-cyanobiphenyl | |

| 6OCB | |

| HOBCB | |

| Other Names | 4'-(Hexyloxy)biphenyl-4-carbonitrile, 4'-(Hexyloxy)[1,1'-biphenyl]-4-carbonitrile, 4-Cyano-4'-n-hexyloxybiphenyl, 4-Hexyloxy-4'-cyanobiphenyl, p-Hexyloxy-p'-cyanobiphenyl[1] |

Quantitative Data

The physicochemical properties of this compound are crucial for its application in liquid crystal displays and other electro-optical devices. The following tables summarize key quantitative data for this compound.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 279.38 g/mol [1] |

| Melting Point | 56-58 °C[1] |

| Boiling Point | 430.5 ± 38.0 °C (Predicted) |

| Flash Point | 109 °C (228.2 °F)[1] |

| Assay | ≥96% |

Table 3: Liquid Crystalline and Optical Properties

| Property | Value |

| Phase Transitions | Crystalline to Nematic: 56 °C, Nematic to Isotropic: 76 °C[1] |

| Form at Room Temp. | Liquid crystal (nematic)[1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below. These protocols are based on established organic chemistry techniques applicable to this class of compounds.

Synthesis

Two common synthetic routes for the preparation of this compound are the Williamson ether synthesis and the Suzuki coupling reaction.

This method involves the reaction of 4-hydroxy-4'-biphenylcarbonitrile with a hexyl halide in the presence of a base.

Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-4'-biphenylcarbonitrile (1 equivalent) and a base such as potassium carbonate (1.5 equivalents) in a suitable solvent like acetone or N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: To the stirred solution, add 1-bromohexane (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.